molecular formula C37H31NO4S B557259 Fmoc-Cys(Trt)-OH CAS No. 103213-32-7

Fmoc-Cys(Trt)-OH

Cat. No.: B557259
CAS No.: 103213-32-7
M. Wt: 585.7 g/mol
InChI Key: KLBPUVPNPAJWHZ-UMSFTDKQSA-N
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Description

Fmoc-Cys(Trt)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a trityl group and the amino group is protected by a 9-fluorenylmethoxycarbonyl group. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of deprotection .

Mechanism of Action

Target of Action

The primary target of Fmoc-Cys(Trt)-OH is the cysteine thiol group in peptides and proteins . The compound plays a crucial role in the protection and subsequent deprotection of cysteine, which is essential for the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Mode of Action

This compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The compound is used in the Fmoc-based solid-phase synthesis of peptide a-thioesters, a key intermediate for the convergent synthesis of proteins . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins. The compound enables the direct Fmoc-based solid-phase synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This process is facilitated by the compound’s ability to protect and subsequently deprotect the cysteine thiol group .

Pharmacokinetics

It’s worth noting that the compound’s stability and efficacy can be influenced by various factors, including the conditions used for its deprotection .

Result of Action

The result of this compound’s action is the successful synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This enables the creation of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in its use in Fmoc-based solid-phase peptide synthesis . Additionally, the conditions used for its deprotection can also impact its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OH typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a 9-fluorenylmethoxycarbonyl group. The process begins with the reaction of cysteine with trityl chloride in the presence of a base to form the trityl-protected cysteine. This intermediate is then reacted with 9-fluorenylmethoxycarbonyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .

Comparison with Similar Compounds

Biological Activity

Fmoc-Cys(Trt)-OH, or N-α-Fmoc-S-trityl-L-cysteine, is a protected form of the amino acid cysteine that plays a crucial role in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This compound is characterized by its unique protective groups, which provide stability and facilitate the selective incorporation of cysteine into peptides. The biological activity of this compound is significant, with implications in various fields including medicinal chemistry, biochemistry, and pharmaceutical development.

Chemical Structure and Properties

Chemical Formula : C₃₇H₃₁NO₄S
Molecular Weight : 585.7 g/mol
CAS Number : 103213-32-7

This compound features two protective groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group, while the Trt (trityl) group protects the thiol group of cysteine. This dual protection allows for controlled reactions during peptide synthesis, making it a valuable building block for complex peptides.

  • Target of Action : The primary target of this compound is the thiol group in cysteine residues within peptides and proteins.
  • Mode of Action : The compound enables native chemical ligation (NCL), a method that facilitates the formation of peptide bonds between cysteine residues.
  • Biochemical Pathways : It is involved in pathways related to protein synthesis and modification, allowing for the formation of disulfide bonds that are critical for protein stability.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity by binding to serum albumin, which inhibits protein synthesis in cancer cells, leading to cell death . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Peptide Synthesis

This compound is extensively used in synthesizing peptides that serve as probes or inhibitors in biochemical assays . Its ability to protect the thiol group while allowing for selective reactions makes it ideal for constructing peptides with multiple disulfide bonds.

Medicinal Chemistry

In medicinal chemistry, peptides synthesized using this compound are being explored as therapeutic agents, including peptide-based drugs and vaccines . The compound's stability and ease of deprotection make it suitable for large-scale peptide synthesis in pharmaceutical applications.

Case Studies

Case Study 1: Antitumor Activity
A study demonstrated that this compound could inhibit protein synthesis in cancerous cells by binding to serum albumin. This interaction was shown to trigger apoptosis in various cancer cell lines, suggesting a promising avenue for developing new antitumor therapies .

Case Study 2: Peptide Synthesis Efficiency
In a series of experiments focused on solid-phase synthesis, researchers successfully incorporated this compound into complex peptides. The efficiency of deprotection and subsequent coupling reactions was evaluated, revealing minimal side reactions and high yields of desired products .

Data Tables

Property Value
Chemical FormulaC₃₇H₃₁NO₄S
Molecular Weight585.7 g/mol
CAS Number103213-32-7
Protective GroupsFmoc (amino), Trt (thiol)
SolubilitySoluble in organic solvents
Biological Activity Description
Antitumor ActivityInhibits protein synthesis leading to cancer cell apoptosis
Role in Peptide SynthesisKey building block for complex peptide construction
Therapeutic ApplicationsPotential use in peptide-based drugs and vaccines

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPUVPNPAJWHZ-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145699
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
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CAS No.

103213-32-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103213-32-7
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Record name N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine
Source ChemIDplus
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Record name N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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